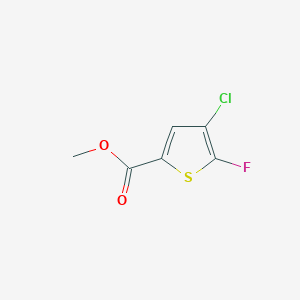
Methyl 4-chloro-5-fluorothiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-chloro-5-fluorothiophene-2-carboxylate is a chemical compound with the molecular formula C6H4ClFO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-5-fluorothiophene-2-carboxylate typically involves the introduction of chlorine and fluorine atoms into the thiophene ring. One common method is the halogenation of thiophene derivatives followed by esterification. The reaction conditions often require the use of halogenating agents such as chlorine or fluorine gas, and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and esterification processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
Methyl 4-chloro-5-fluorothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophene derivatives .
科学的研究の応用
Methyl 4-chloro-5-fluorothiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems and as a potential bioactive molecule.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 4-chloro-5-fluorothiophene-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The exact mechanism can vary depending on the specific application, but it often involves binding to specific receptors or enzymes, leading to a biological response. The compound’s unique structure allows it to interact with various molecular targets, making it a versatile tool in research .
類似化合物との比較
Similar Compounds
- Methyl 5-chloro-4-fluorothiophene-2-carboxylate
- Methyl 4-chloro-3-fluorothiophene-2-carboxylate
- Methyl 4-chloro-5-bromothiophene-2-carboxylate
Uniqueness
Methyl 4-chloro-5-fluorothiophene-2-carboxylate is unique due to the specific positioning of the chlorine and fluorine atoms on the thiophene ring. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications where other similar compounds may not be as effective .
特性
分子式 |
C6H4ClFO2S |
|---|---|
分子量 |
194.61 g/mol |
IUPAC名 |
methyl 4-chloro-5-fluorothiophene-2-carboxylate |
InChI |
InChI=1S/C6H4ClFO2S/c1-10-6(9)4-2-3(7)5(8)11-4/h2H,1H3 |
InChIキー |
NBBRPYBJSLWUTJ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=C(S1)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


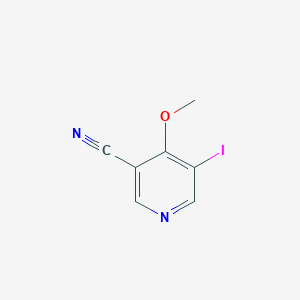
![6-(4-Boc-1-piperazinyl)-2-(3,6-dihydro-2H-pyran-4-yl)-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B13673629.png)
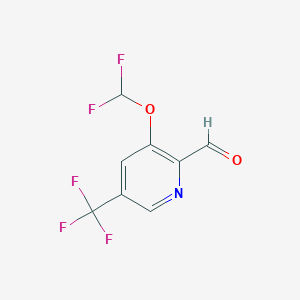
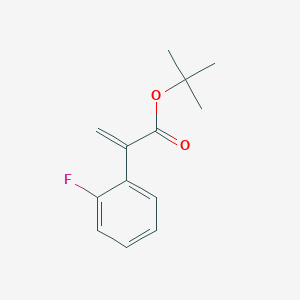
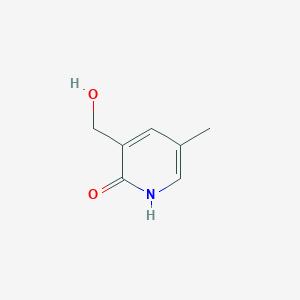
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ol](/img/structure/B13673656.png)


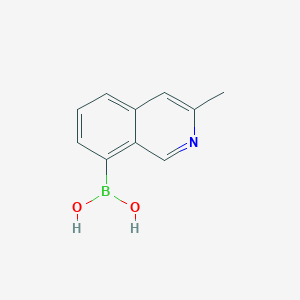
![6-Bromo-2-(furan-2-YL)imidazo[1,2-A]pyridine](/img/structure/B13673678.png)

![5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B13673689.png)
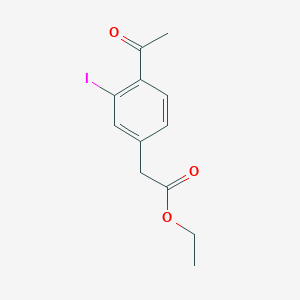
![Methyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13673697.png)
